molecular formula C4H9ClFN B2485853 (1R,2R)-2-(Fluoromethyl)cyclopropan-1-amine;hydrochloride CAS No. 2307776-39-0

(1R,2R)-2-(Fluoromethyl)cyclopropan-1-amine;hydrochloride

Cat. No. B2485853
M. Wt: 125.57
InChI Key: OVESCXROAMQGTM-RFKZQXLXSA-N
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Description

"(1R,2R)-2-(Fluoromethyl)cyclopropan-1-amine;hydrochloride" is a compound of interest due to its unique structure, which features a cyclopropane ring, a fluoromethyl group, and an amine moiety. This combination confers distinct chemical and physical properties, making it a subject of various scientific investigations.

Synthesis Analysis

The synthesis of fluorinated analogs of cyclopropanes, including derivatives similar to "(1R,2R)-2-(Fluoromethyl)cyclopropan-1-amine;hydrochloride," typically involves cyclopropanation reactions, stereoselective fluorination, and amine introduction. For instance, Kazuta et al. (2002) developed versatile cis- and trans-dicarbon-substituted chiral cyclopropane units, which are crucial for synthesizing conformationally restricted analogs of biologically active compounds, demonstrating the importance of precise synthetic strategies in obtaining the desired stereochemistry (Kazuta, Matsuda, & Shuto, 2002).

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives, including "(1R,2R)-2-(Fluoromethyl)cyclopropan-1-amine;hydrochloride," is characterized by the presence of a three-membered cyclopropane ring, which imparts strain and influences the compound's reactivity and physical properties. Abele, Seiler, & Seebach (1999) investigated the crystal structures and modeling of oligopeptides consisting of cyclopropane-derived amino acids, highlighting the impact of the cyclopropane ring on molecular conformation and hydrogen bonding patterns (Abele, Seiler, & Seebach, 1999).

Chemical Reactions and Properties

Cyclopropane derivatives undergo various chemical reactions, including ring opening, functionalization, and reactions with nucleophiles. The presence of a fluoromethyl group can influence the compound's reactivity, often increasing its electrophilic character. Schlinquer et al. (2019) detailed the catalytic asymmetric synthesis of mono-substituted cyclopropane esters, demonstrating the role of catalysis in achieving desired stereochemistry and functional group introduction in cyclopropane derivatives (Schlinquer, Huang, Chen, Poisson, Pannecoucke, Charette, & Jubault, 2019).

Scientific Research Applications

Lipase-Catalyzed Hydrolytic Resolution in Synthesis

  • Application : A study by Wang, Liu, and Tsai (2019) described the use of (1R,2R)-2-(3,4-diflurophenyl)cyclopropane-1-carboxylic acid, a related compound, in the efficient preparation of Ticagrelor, a platelet aggregation antagonist. This involved a hydrolytic resolution process, highlighting the compound's potential in synthesizing optically pure derivatives for pharmaceutical applications (Wang, Liu, & Tsai, 2019).

Chiral Cyclopropane Synthesis

  • Application : Kazuta, Matsuda, and Shuto (2002) developed chiral cyclopropanes as conformationally restricted analogues of histamine, using derivatives similar to (1R,2R)-2-(Fluoromethyl)cyclopropan-1-amine. This study underscores the role of such compounds in synthesizing biologically active, conformationally restricted molecules (Kazuta, Matsuda, & Shuto, 2002).

Synthesis of Fluorinated Analogues

  • Application : Research by Sloan and Kirk (1997) involved the synthesis of 2-fluoro-1-aminocyclopropane-1-carboxylic acid, a compound analogous to (1R,2R)-2-(Fluoromethyl)cyclopropan-1-amine. Their work provides insights into the synthesis process of such fluorinated amino acids, relevant in the development of new pharmaceuticals (Sloan & Kirk, 1997).

Sigma Receptor Ligands

  • Application : A study by Schinor et al. (2020) discovered stereoisomeric fluorinated cyclopropan-1-amines as new σ receptor ligands, demonstrating potential applications in neuroscience and pharmacology (Schinor et al., 2020).

Synthesis of Chiral Ligands

  • Application : Majid et al. (2012) reported the synthesis of hemilabile chiral C2 symmetrical bidentate substituted amide ligands derived from chiral Feist’s acid, utilizing (1R,2R)-(+)-3-methylenecyclo-propane-1,2-dicarboxylic acid. This highlights the compound's utility in asymmetric transformations (Majid et al., 2012).

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards of this compound. However, many fluorinated compounds are toxic, and amines can be irritants. Proper safety precautions should be taken when handling this compound.


Future Directions

Future research on this compound could involve studying its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties in more detail.


Please note that this is a general analysis based on the structure of the compound and common properties of similar compounds. For a more accurate and detailed analysis, specific experimental data and studies would be needed. Always consult with a qualified professional or refer to the appropriate safety data sheets when handling chemical compounds.


properties

IUPAC Name

(1R,2R)-2-(fluoromethyl)cyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FN.ClH/c5-2-3-1-4(3)6;/h3-4H,1-2,6H2;1H/t3-,4+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVESCXROAMQGTM-RFKZQXLXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)CF.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N)CF.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-(Fluoromethyl)cyclopropan-1-amine;hydrochloride

CAS RN

2307776-39-0
Record name rac-(1R,2R)-2-(fluoromethyl)cyclopropan-1-amine hydrochloride
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